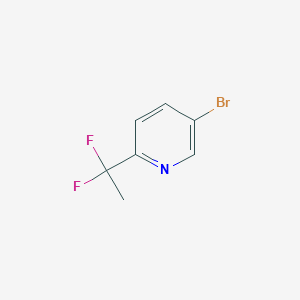

5-Bromo-2-(1,1-difluoroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-7(9,10)6-3-2-5(8)4-11-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNXBMCRNNKASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287308 | |

| Record name | 5-Bromo-2-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256821-91-6 | |

| Record name | 5-Bromo-2-(1,1-difluoroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256821-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-(1,1-difluoroethyl)pyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(1,1-difluoroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The 1,1-difluoroethyl group, in particular, is of significant interest as it can serve as a lipophilic bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity.[1] This guide provides a detailed examination of a robust and widely applicable synthetic pathway to this compound, a valuable building block for the synthesis of complex pharmaceuticals and agrochemicals.[2] We will delve into the strategic rationale behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis.

Strategic Overview: A Retrosynthetic Approach

From the perspective of a senior application scientist, designing a synthesis is not merely about connecting reactions; it's about identifying a pathway that is reliable, scalable, and utilizes commercially accessible starting materials. The synthesis of this compound is most logically approached through a two-step retrosynthesis that disconnects the target molecule at the key C-F bonds and the C-C bond of the ethyl group.

Our retrosynthetic analysis identifies 5-Bromo-2-acetylpyridine as a key intermediate. This precursor simplifies the challenge to a well-established geminal difluorination reaction. The acetylpyridine intermediate can, in turn, be synthesized from a common, commercially available starting material, 2,5-dibromopyridine, via a regioselective C-C bond formation.

Caption: Retrosynthetic analysis of this compound.

The Core Synthesis Pathway

The forward synthesis is a logical progression from the readily available 2,5-dibromopyridine. This two-step process is efficient and leverages well-understood, high-yielding transformations common in heterocyclic chemistry.

References

Physicochemical properties of 5-Bromo-2-(1,1-difluoroethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties and Applications of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Executive Summary

This compound is a halogenated pyridine derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a bromine atom, a synthetically versatile handle, and a 1,1-difluoroethyl group, a valuable bioisostere, on the pyridine scaffold makes this compound a highly sought-after building block. The bromine at the 5-position serves as a key site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Concurrently, the difluoroethyl moiety can significantly modulate the physicochemical properties of derivative molecules, enhancing metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines plausible synthetic and purification strategies, details its chemical reactivity, and explores its applications in drug discovery and advanced materials.

Molecular Identity and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the structural identifiers and the key physicochemical data for this compound.

Chemical Structure and Identifiers

Physicochemical Data Summary

The experimental data for this specific molecule is not extensively published. The following table includes known data and values estimated based on structurally related compounds and computational models.

| Property | Value / Range | Source / Rationale |

| Appearance | Colorless to light yellow liquid or solid | Based on similar bromo-fluoro-pyridines.[5][6] |

| Boiling Point | ~80 °C (at reduced pressure) | Reported for the isomer 2-Bromo-5-(1,1-difluoroethyl)pyridine; pressure not specified.[4] |

| Melting Point | 35-40 °C (Predicted) | Based on the structurally similar 5-Bromo-2-(difluoromethyl)pyridine. |

| Density | ~1.6 - 1.7 g/mL (Predicted) | Extrapolated from 5-Bromo-2-fluoropyridine (1.71 g/mL). |

| Solubility | Soluble in common organic solvents (DMSO, Methanol, Chloroform). | Based on general properties of similar heterocyclic compounds.[5] |

| logP (Octanol/Water) | ~2.5 - 3.0 (Predicted) | Estimated based on the lipophilic nature of the bromo and difluoroethyl groups. |

| pKa (of Pyridinium ion) | ~1.5 - 2.5 (Predicted) | The electron-withdrawing effects of the substituents decrease the basicity of the pyridine nitrogen. |

Synthesis and Purification

The synthesis of this compound requires a multi-step approach. While a specific published procedure is not available, a chemically sound pathway can be proposed based on established organic chemistry transformations.

Proposed Synthetic Pathway

The most logical approach involves the introduction of the 1,1-difluoroethyl group onto a pre-functionalized pyridine ring. A plausible retrosynthetic analysis suggests starting with a commercially available bromopyridine derivative, such as 5-bromo-2-acetylpyridine. The key transformation is the conversion of the ketone to the difluoride, which can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Synthesis Workflow Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthonix, Inc > 1256821-91-6 | this compound [synthonix.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 5. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]

- 6. ossila.com [ossila.com]

An In-depth Technical Guide to 5-Bromo-2-(1,1-difluoroethyl)pyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The strategic introduction of fluorine atoms into these structures can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines highly sought-after building blocks in medicinal chemistry.[3] This guide provides a detailed technical overview of 5-Bromo-2-(1,1-difluoroethyl)pyridine, a valuable synthetic intermediate for the development of novel therapeutics. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery, offering field-proven insights for researchers in the field.

Molecular Structure and Physicochemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C7H6BrF2N.[4] Its structure features a pyridine ring substituted with a bromine atom at the 5-position and a 1,1-difluoroethyl group at the 2-position. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the difluoroethyl group can significantly impact the compound's electronic properties and bioavailability.[5]

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C7H6BrF2N | [4] |

| Molecular Weight | 222.03 g/mol | [4] |

| CAS Number | 1256821-91-6 | [4] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | Not explicitly available, but likely >150 °C | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from chemical structure |

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol describes a plausible method for the synthesis of this compound. The choice of a palladium catalyst and a suitable difluoroethylating agent is crucial for the success of this reaction.

Materials:

-

5-Bromo-2-iodopyridine

-

(1,1-Difluoroethyl)zinc bromide (prepared in situ or obtained commercially)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 5-bromo-2-iodopyridine (1.0 eq) and the palladium catalyst, Pd(PPh3)4 (0.05 eq).

-

Solvent Addition: Add anhydrous THF to dissolve the starting materials under a nitrogen atmosphere.

-

Reagent Addition: Slowly add a solution of (1,1-difluoroethyl)zinc bromide (1.2 eq) in THF to the reaction mixture at room temperature. The causality behind using a zinc-based reagent lies in its optimal reactivity and functional group tolerance in palladium-catalyzed cross-coupling reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and then brine. The use of a comprehensive washing procedure ensures the removal of inorganic byproducts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data, based on analogous structures, would include characteristic signals for the pyridine ring protons and the methyl group of the difluoroethyl moiety, along with the distinctive fluorine-coupled carbon signals in the ¹³C NMR spectrum.

Applications in Drug Development

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates. The pyridine core is a well-established pharmacophore, while the difluoroethyl group can enhance metabolic stability and the bromine atom allows for further diversification of the molecular structure.

Logical Relationship in Drug Discovery

Caption: Role of this compound in a drug discovery workflow.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of a library of diverse compounds for high-throughput screening. The electron-withdrawing nature of the difluoroethyl group can also influence the reactivity of the pyridine ring, potentially enabling nucleophilic aromatic substitution reactions at other positions. This multi-faceted reactivity provides medicinal chemists with a powerful platform for lead optimization and the development of potent and selective drug candidates.

Conclusion

This compound represents a valuable and versatile building block for researchers and scientists in the field of drug development. Its unique combination of a reactive bromine handle and a metabolically robust difluoroethyl group on a privileged pyridine scaffold offers significant opportunities for the synthesis of novel and effective therapeutic agents. The synthetic protocol and strategic insights provided in this guide are intended to empower researchers to harness the full potential of this important chemical entity in their drug discovery endeavors.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthonix, Inc > 1256821-91-6 | this compound [synthonix.com]

- 4. ossila.com [ossila.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-2-(1,1-difluoroethyl)pyridine: A Versatile Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine-containing substituents into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated molecules highly sought after as core structures in the development of novel therapeutic agents and crop protection chemicals.[1][2] Within this class of compounds, 5-Bromo-2-(1,1-difluoroethyl)pyridine (CAS Number: 1256821-91-6 ) has emerged as a particularly valuable, yet under-documented, building block. Its structure combines the versatile reactivity of a brominated pyridine ring with the metabolically robust 1,1-difluoroethyl moiety, offering a unique confluence of properties for advanced chemical synthesis.

This technical guide provides a comprehensive overview of this compound, synthesizing available data with expert insights to serve as a critical resource for researchers in drug discovery and development. We will delve into its chemical identity, proposed synthetic pathways, key physicochemical properties, and its significant potential in the synthesis of complex, high-value molecules.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic properties. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structure and data from closely related analogues.

| Property | Value (Predicted/Inferred) | Source/Analogue |

| CAS Number | 1256821-91-6 | --INVALID-LINK-- |

| Molecular Formula | C₇H₆BrF₂N | --INVALID-LINK-- |

| Molecular Weight | 222.03 g/mol | --INVALID-LINK-- |

| Boiling Point | ~80 °C | Based on 2-Bromo-5-(1,1-difluoroethyl)pyridine[3] |

| Form | Liquid or low-melting solid | Inferred from related structures |

| Hazard | Irritant | Based on 2-Bromo-5-(1,1-difluoroethyl)pyridine[3] |

Synthetic Pathways: A Strategic Approach

Stage 1: Synthesis of the 2-(1,1-difluoroethyl)pyridine Core

The introduction of the 1,1-difluoroethyl group onto the pyridine ring is the critical first step. This can be achieved through several methods, with the use of diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents on a corresponding ketone precursor being a common and effective strategy.

Caption: Proposed synthesis of the 2-(1,1-difluoroethyl)pyridine intermediate.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2-acetylpyridine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), cool the mixture to 0 °C.

-

Fluorination: Slowly add a solution of diethylaminosulfur trifluoride (DAST) in the same solvent to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-(1,1-difluoroethyl)pyridine.

Stage 2: Regioselective Bromination

With the 2-(1,1-difluoroethyl)pyridine intermediate in hand, the next step is the regioselective introduction of a bromine atom at the 5-position. The pyridine ring is electron-deficient, and electrophilic aromatic substitution, such as bromination, typically requires harsh conditions. However, the directing effects of the existing substituents will favor bromination at the 3- and 5-positions. Careful control of reaction conditions can enhance the selectivity for the desired 5-bromo isomer.

Caption: Proposed regioselective bromination to yield the target compound.

Experimental Protocol (Proposed):

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, dissolve 2-(1,1-difluoroethyl)pyridine in a suitable solvent, such as a strong acid (e.g., sulfuric acid or oleum) or an inert solvent for radical bromination (e.g., carbon tetrachloride).

-

Bromination: Add the brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator or elemental bromine, portion-wise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature and maintain for several hours. The specific conditions will depend on the chosen brominating agent and solvent system.

-

Workup: After cooling to room temperature, carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or distillation to isolate this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected NMR shifts can be predicted based on established principles and data from similar structures.

¹H NMR:

-

The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the 6-position will likely be the most downfield, appearing as a doublet. The proton at the 4-position would be a doublet of doublets, and the proton at the 3-position would also be a doublet.

-

The methyl protons of the difluoroethyl group will appear as a triplet in the upfield region (δ 1.5-2.5 ppm) due to coupling with the two fluorine atoms.

¹³C NMR:

-

The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom will be shifted upfield compared to the other ring carbons.

-

The carbon of the difluoroethyl group attached to the ring will show a characteristic triplet due to coupling with the two fluorine atoms. The methyl carbon will appear in the aliphatic region.

¹⁹F NMR:

-

A single resonance is expected for the two equivalent fluorine atoms of the difluoroethyl group, likely appearing as a quartet due to coupling with the three methyl protons.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of complex, biologically active molecules. The two key functional handles—the bromine atom and the pyridine nitrogen—allow for a wide range of subsequent chemical transformations.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine ring and the difluoroethyl group can activate the ring towards nucleophilic aromatic substitution, although this is generally less facile than in more electron-deficient systems like pyrimidines.

-

Modification of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be utilized for N-alkylation, N-oxidation, or coordination to metal centers.

The 1,1-difluoroethyl group is a bioisostere of a hydroxyl or thiol group and can enhance metabolic stability by blocking sites of oxidative metabolism. This makes it a highly desirable feature in the design of new drug candidates. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4]

Caption: Potential synthetic transformations and applications of the title compound.

Safety and Handling

A dedicated Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally related compounds such as 2-Bromo-5-(1,1-difluoroethyl)pyridine and 5-Bromo-2,3-difluoropyridine, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a promising and versatile building block for the synthesis of advanced chemical entities with potential applications in medicinal and agricultural chemistry. While detailed experimental data for this specific compound is currently limited, this guide provides a solid foundation for its synthesis, handling, and strategic application based on established chemical principles and data from closely related analogues. As the demand for novel, high-performance chemicals continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase, making this compound a valuable tool for the modern synthetic chemist.

References

A Guide to the Spectroscopic Characterization of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the analytical techniques used to confirm the structure and purity of 5-Bromo-2-(1,1-difluoroethyl)pyridine (CAS No. 1211521-60-6), a key building block in modern medicinal chemistry and materials science. We delve into the principles and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). This document is intended for researchers, chemists, and quality control specialists, offering not just spectral data, but also the underlying scientific rationale for data interpretation and detailed, field-tested protocols for data acquisition.

Introduction and Molecular Overview

This compound is a halogenated heterocyclic compound of increasing interest in drug discovery and agrochemical development. The pyridine core is a common scaffold in pharmacologically active molecules, while the bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck) enabling further molecular diversification. The 1,1-difluoroethyl substituent is particularly significant; the inclusion of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1]

Given the critical role of this building block, unambiguous structural verification is paramount. Spectroscopic analysis provides the definitive fingerprint of the molecule, confirming the connectivity of atoms and the integrity of the sample. This guide will systematically explore the expected data from MS, IR, and multi-nuclear NMR analyses.

Molecular Structure:

-

Chemical Formula: C₇H₆BrF₂N

-

Molecular Weight: 222.03 g/mol

-

Key Features:

-

Aromatic pyridine ring

-

Electronegative bromine substituent

-

Geminal difluoro group on an ethyl side chain

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves two primary purposes: confirming the molecular weight and providing structural clues through fragmentation analysis. The most notable feature is the isotopic signature of bromine.

Principle of Analysis

In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺•).[2] This ion, being energetically unstable, fragments into smaller, characteristic charged ions and neutral radicals. The key diagnostic feature for this compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a pair of peaks for the molecular ion (M⁺• and [M+2]⁺•) and any bromine-containing fragments, with almost equal intensity.[3]

Anticipated Mass Spectrum Data

The following table summarizes the predicted key ions and their significance.

| m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Relative Intensity Ratio | Ion Identity | Interpretation |

| 221 | 223 | ~1:1 | [C₇H₆BrF₂N]⁺• | Molecular Ion (M⁺•) |

| 202 | 204 | ~1:1 | [C₇H₃BrF₂N]⁺• | Loss of a methyl radical (•CH₃) |

| 142 | 144 | ~1:1 | [C₅H₃BrN]⁺• | Loss of the difluoroethyl side chain |

| 78 | - | ~1:1 | [C₅H₄N]⁺ | Pyridine ring fragment (loss of Br and side chain) |

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 40-400 m/z.

-

Source Temperature: 230°C.

-

Workflow for MS Analysis

References

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-2-(1,1-difluoroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine, such as altered lipophilicity, metabolic stability, and binding affinities, make fluorinated compounds highly sought after. 5-Bromo-2-(1,1-difluoroethyl)pyridine is an exemplar of this class of molecules, combining the functionalities of a brominated pyridine ring with a difluoroethyl group. This makes it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. However, to effectively utilize this reagent and ensure the integrity of experimental results, a thorough understanding of its stability and optimal storage conditions is paramount. This guide provides a comprehensive overview of the factors influencing the stability of this compound, along with best practices for its storage and handling, and a framework for establishing its shelf-life through experimental testing.

Chemical and Physical Properties

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C7H6BrF2N | Based on chemical structure |

| Molecular Weight | 222.04 g/mol | Calculated from atomic weights |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar brominated and fluorinated pyridines |

| Boiling Point | Estimated to be high, likely >200°C at atmospheric pressure | The presence of bromine and the difluoroethyl group increases the molecular weight and polarity compared to pyridine. For example, 2-Bromo-5-(1,1-difluoroethyl)pyridine has a boiling point of 80°C at a reduced pressure.[1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate, methanol) and poorly soluble in water | The pyridine ring provides some polarity, but the bromo and difluoroethyl groups increase its lipophilicity. |

Core Principles of Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, moisture, and atmospheric oxygen. Understanding the potential degradation pathways is crucial for mitigating decomposition and ensuring the compound's purity over time.

Thermal Stability

The thermal stability of this compound is expected to be relatively high for short-term handling at ambient temperatures. However, prolonged exposure to elevated temperatures can lead to decomposition. The primary modes of thermal degradation are likely to involve the carbon-bromine bond and potentially the difluoroethyl group.

-

C-Br Bond Cleavage: The carbon-bromine bond is generally the weakest point in the molecule and can undergo homolytic cleavage at high temperatures, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, including polymerization and the formation of various brominated byproducts. Studies on the thermal decomposition of brominated flame retardants show that they form a range of brominated aromatic compounds upon heating.[2][3]

-

Decomposition of the Pyridine Ring: At very high temperatures, the pyridine ring itself can decompose.[2]

Hydrolytic Stability

The hydrolytic stability of the difluoroethyl group is a key consideration, especially if the compound is exposed to moisture in the presence of acids or bases. While C-F bonds are generally strong, the presence of two fluorine atoms on the same carbon can make the attached functional group susceptible to hydrolysis under certain conditions.

-

Hydrolysis of the Difluoroethyl Group: The difluoroethyl group may be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding ketone. The electron-withdrawing nature of the pyridine ring could influence the rate of this process. Some difluoroalkyl ethers have been reported to readily hydrolyze during isolation or purification.[4] The hydrolytic stability of difluoroalkyl groups can be influenced by neighboring functionalities within the molecule.[5]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can promote the degradation of this compound.

-

Photolytic Cleavage of the C-Br Bond: The carbon-bromine bond is susceptible to photolytic cleavage, which can generate radical intermediates and lead to the formation of debrominated species and other byproducts. This is a common degradation pathway for many brominated aromatic compounds.

The following diagram illustrates the key decision points for ensuring the stability of this compound.

Caption: Workflow for maintaining the stability of this compound.

Recommended Storage and Handling Conditions

Based on the inferred chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maximize the shelf-life of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Long-term: Store at 2-8°C (refrigerated). For maximum stability, storage at -20°C (frozen) is advisable. | Lower temperatures slow down the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, which can contribute to oxidative and hydrolytic degradation. |

| Light | Protect from light by storing in an amber vial or a light-blocking outer container. | Prevents photolytic cleavage of the C-Br bond. |

| Container | Use a tightly sealed, appropriate container (e.g., glass vial with a PTFE-lined cap). | Prevents leakage and contamination. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These substances can promote decomposition of the pyridine ring and/or the difluoroethyl group. |

Experimental Protocol: Establishing a Stability Profile

For critical applications in drug development and regulated environments, it is essential to establish a formal stability profile for this compound. This involves conducting a stability study under controlled conditions.

Objective

To determine the stability of this compound under long-term and accelerated storage conditions and to identify any significant degradation products.

Materials

-

This compound (at least three different batches if possible)

-

Amber glass vials with PTFE-lined caps

-

Stability chambers set to the conditions specified by ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).[6]

-

HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)

-

Validated stability-indicating analytical method

Methodology

-

Develop and Validate a Stability-Indicating Analytical Method:

-

A reversed-phase HPLC method with UV detection is often suitable for pyridine derivatives.[7][8]

-

The method must be able to separate the parent compound from potential degradation products.

-

Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) should be performed to demonstrate the method's specificity.

-

-

Initiate the Stability Study:

-

Time Points for Testing:

-

Analysis at Each Time Point:

-

At each time point, a vial is removed from each storage condition.

-

The sample is analyzed using the validated stability-indicating method to determine the purity of this compound and to quantify any degradation products.

-

Physical appearance (e.g., color, clarity) should also be noted.

-

-

Data Analysis and Interpretation:

-

The purity of the compound is plotted against time for each storage condition.

-

The rate of degradation can be calculated, and a shelf-life can be proposed based on the time it takes for the purity to drop below a specified limit (e.g., 95%).

-

Significant changes in the accelerated study can indicate potential stability issues that may arise during long-term storage.

-

The following diagram outlines the experimental workflow for a stability study.

Caption: Experimental workflow for conducting a stability study of this compound.

Conclusion

This compound is a valuable and versatile building block. By understanding its potential instabilities and adhering to the recommended storage and handling procedures, researchers can ensure the integrity of their starting material and the reliability of their experimental outcomes. For applications requiring a high degree of certainty regarding shelf-life, a formal stability study is the most robust approach. The principles and protocols outlined in this guide provide a comprehensive framework for the safe and effective use of this important fluorinated pyridine derivative.

References

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 2. Research Portal [researchportal.murdoch.edu.au]

- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. helixchrom.com [helixchrom.com]

- 8. benchchem.com [benchchem.com]

- 9. lnct.ac.in [lnct.ac.in]

- 10. www3.paho.org [www3.paho.org]

Methodological & Application

Application Notes and Protocols: The Use of 5-Bromo-2-(1,1-difluoroethyl)pyridine in Medicinal Chemistry

Introduction

The Strategic Importance of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with approximately 20% of all marketed pharmaceuticals containing at least one fluorine atom.[1] The unique physicochemical properties of fluorine and fluorinated motifs—such as high electronegativity, metabolic stability of the C-F bond, and the ability to modulate lipophilicity and pKa—are leveraged by medicinal chemists to enhance the efficacy, pharmacokinetic profile, and binding selectivity of therapeutic compounds.[1][2] Groups like trifluoromethyl (CF₃) and difluoromethyl (CF₂H) are frequently used to block metabolic hotspots or serve as bioisosteres for other functional groups.[1][3]

The 1,1-Difluoroethyl Motif: A Unique Bioisostere

The 1,1-difluoroethyl group, present in the title compound, is a particularly valuable moiety. It shares many beneficial properties with the more common difluoromethyl group, which is regarded as a bioisostere of hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[2][4] This is because the C-H bond in the difluoromethyl group is sufficiently polarized by the adjacent fluorine atoms to act as a hydrogen bond donor, enhancing drug-target affinity and specificity.[2][3] The 1,1-difluoroethyl group retains this capability while introducing additional lipophilicity and steric bulk compared to a difluoromethyl group, offering a distinct tool for fine-tuning a molecule's properties.

5-Bromo-2-(1,1-difluoroethyl)pyridine: A Versatile Bifunctional Building Block

This compound is a heterocyclic building block that strategically combines the benefits of the difluoroethyl motif with the synthetic versatility of a brominated pyridine core.[5] Pyridine derivatives are ubiquitous in pharmaceuticals, known for their ability to engage in hydrogen bonding and their favorable solubility profiles.[6][7] The bromine atom at the 5-position serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds.[8] This dual functionality makes it an ideal scaffold for generating diverse libraries of novel compounds for drug discovery programs.

Physicochemical Properties and Handling

This section provides key data for this compound for laboratory use.

| Property | Value | Source |

| CAS Number | 1256821-91-6 | [5][9] |

| Molecular Formula | C₇H₆BrF₂N | [5] |

| Molecular Weight | 222.03 g/mol | [5] |

| Appearance | Varies; refer to supplier | N/A |

| SMILES | CC(C1=NC=C(C=C1)Br)(F)F | [5] |

Safety and Handling Precautions: This compound is classified with the signal word 'Warning' and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5] Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromine atom is the primary site for synthetic elaboration, making this building block exceptionally well-suited for palladium-catalyzed cross-coupling reactions. These methods are fundamental in medicinal chemistry for their broad substrate scope and functional group tolerance.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle and Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the connection of the pyridine core to a wide range of aryl and heteroaryl fragments. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient heterocyclic halides.[10][11] Catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are often effective, providing a balance of reactivity and stability.[12][13] A base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid partner for transmetalation.[12][14]

Detailed Experimental Protocol: This is a general starting protocol. Optimization of catalyst, base, and temperature may be required for specific substrates.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

-

Reagent Addition: Through a septum, add anhydrous, degassed 1,4-dioxane and water (4:1 v/v, to make a 0.1 M solution based on the pyridine).[10][14]

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03-0.05 equiv).

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).[10][12]

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired coupled product.

| Catalyst System | Base | Solvent | Temp (°C) | Notes |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 | High yields and short reaction times reported for similar bromo-heterocycles.[11][12] |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | A classic, reliable system for a wide range of arylboronic acids.[10][14] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Buchwald ligand system, excellent for challenging or sterically hindered substrates.[10] |

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

Principle and Rationale: The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, which are fundamental to a vast number of pharmaceuticals.[15][16] The reaction couples an aryl halide with a primary or secondary amine.[17] The success of this transformation hinges on the selection of a suitable palladium precursor and a specialized, bulky, electron-rich phosphine ligand (e.g., Buchwald or Hartwig ligands), which facilitates the key reductive elimination step.[16][17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the active palladium-amido complex.[15][18]

Detailed Experimental Protocol: This protocol requires strict adherence to anhydrous and anaerobic conditions as the catalysts and bases are air- and moisture-sensitive.[18]

-

Reaction Setup (Glovebox Recommended): In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry, sealable reaction tube equipped with a stir bar.

-

Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene (to make a 0.1-0.2 M solution).

-

Reaction: Seal the tube tightly, remove from the glovebox, and place in a preheated oil bath at 100-110 °C. Stir vigorously.

-

Monitoring: Monitor the reaction's progress by LC-MS. Reactions are typically complete within 4-24 hours.[15]

-

Workup: Cool the reaction to room temperature. Carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.[15]

-

Extraction & Concentration: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.

| Catalyst System | Base | Solvent | Temp (°C) | Notes |

| Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | Toluene | 100 | A foundational catalyst system, effective for many secondary amines.[16] |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Bidentate ligand system, first to show reliable coupling for primary amines.[17] |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ or K₃PO₄ | t-BuOH or Dioxane | 80-110 | A modern, highly active system with broad scope for aryl and heteroaryl halides.[16] |

Medicinal Chemistry Insights: The Rationale for Use

The decision to incorporate this compound into a drug discovery campaign is driven by the unique and advantageous properties imparted by the difluoroethyl-pyridine core.

Modulating Physicochemical Properties: The difluoroethyl group is a powerful tool for modulating molecular properties. It can serve as a bioisosteric replacement for common hydrogen bond donors like hydroxyls and thiols, potentially improving binding affinity through novel interactions.[3] Furthermore, its introduction can enhance lipophilicity, which is crucial for membrane permeability and bioavailability, while simultaneously improving metabolic stability due to the strength of the C-F bond.[1][2]

Strategic Vector for Library Synthesis: The true power of this building block lies in its bifunctional nature. The difluoroethyl-pyridine core can be considered a stable "warhead" designed to interact with a biological target, while the C5-bromo position acts as a versatile "vector" for synthetic diversification. Using the robust cross-coupling protocols described above, researchers can rapidly generate large libraries of analogues, exploring the chemical space around the core to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This parallel synthesis approach is highly efficient for developing structure-activity relationships (SAR) in lead optimization campaigns.

Conclusion

This compound is a high-value building block for medicinal chemists engaged in drug discovery. It provides a direct route to novel chemical entities that benefit from the favorable physicochemical properties of a difluoroethylated pyridine core. The synthetic handle at the C5 position is perfectly suited for modern palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage this powerful reagent in the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 6. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Synthonix, Inc > 1256821-91-6 | this compound [synthonix.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. research.rug.nl [research.rug.nl]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

Applications of 5-Bromo-2-(1,1-difluoroethyl)pyridine in Agrochemical Synthesis: A Technical Guide

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of novel agrochemicals, offering a versatile platform for the synthesis of insecticides, fungicides, and herbicides.[1][2][3][4][5][6][7][8][9][10] The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, into the pyridine ring can significantly enhance the biological activity, metabolic stability, and overall efficacy of the resulting agrochemical.[6] 5-Bromo-2-(1,1-difluoroethyl)pyridine has emerged as a critical building block in this context. Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and the influential difluoroethyl moiety, makes it a highly valuable intermediate for the synthesis of a new generation of crop protection agents.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into key synthetic transformations, providing detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions. Furthermore, we will present a representative synthesis of a hypothetical, yet structurally relevant, pyridyl-pyrazole insecticide to illustrate the practical utility of this versatile intermediate.

Key Synthetic Transformations: Harnessing the Reactivity of this compound

The bromine atom at the 5-position of the pyridine ring is the primary site for synthetic elaboration, most commonly through transition metal-catalyzed cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the pyridine core to other key structural motifs.

Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[11][12] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common in agrochemicals.

Causality of Experimental Choices:

-

Catalyst: Palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are highly effective for Suzuki couplings due to their ability to readily undergo oxidative addition with the aryl bromide.[11][12]

-

Base: A base, typically potassium carbonate or potassium phosphate, is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[12]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents.[11]

Protocol 1: Suzuki-Miyaura Coupling of this compound with 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol describes the synthesis of a hypothetical, yet representative, pyridyl-pyrazole structure, a common scaffold in modern insecticides.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| This compound | 1256821-91-6 | 222.03 | 1.0 | 1.0 |

| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 761441-28-9 | 208.06 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL | - |

| Water (degassed) | 7732-18-5 | 18.02 | 2.5 mL | - |

Step-by-Step Methodology:

-

To a flame-dried 25 mL Schlenk flask, add this compound (222 mg, 1.0 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (250 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

-

Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of argon.

-

Add anhydrous 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(1,1-difluoroethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyridine.

Expected Yield: 75-90%

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] This reaction is instrumental in synthesizing agrochemicals containing the important alkynyl functional group.

Causality of Experimental Choices:

-

Catalyst System: The Sonogashira reaction typically employs a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13][14]

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.[15]

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is crucial.[13]

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details the synthesis of an aryl-alkynyl pyridine derivative, a structural motif found in some classes of insecticides.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| This compound | 1256821-91-6 | 222.03 | 1.0 | 1.0 |

| Phenylacetylene | 536-74-3 | 102.13 | 1.1 | 1.1 |

| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.03 | 0.03 |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 0.05 |

| Triethylamine (Et₃N) (anhydrous) | 121-44-8 | 101.19 | 5 mL | - |

| Tetrahydrofuran (THF) (anhydrous) | 109-99-9 | 72.11 | 10 mL | - |

Step-by-Step Methodology:

-

To a flame-dried 25 mL Schlenk flask, add this compound (222 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and Copper(I) Iodide (9.5 mg, 0.05 mmol).

-

Evacuate the flask and backfill with argon. Repeat this process three times.

-

Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (5 mL) via syringe.

-

Add phenylacetylene (121 µL, 1.1 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(1,1-difluoroethyl)-5-(phenylethynyl)pyridine.

Expected Yield: 80-95%

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic transformations.

Caption: Workflow for Suzuki-Miyaura Coupling.

Caption: Workflow for Sonogashira Coupling.

Conclusion: A Versatile Building Block for Agrochemical Innovation

This compound stands as a testament to the power of strategic molecular design in agrochemical research. Its unique combination of a readily functionalizable bromine handle and the beneficial difluoroethyl group provides a robust platform for the synthesis of a diverse array of potential crop protection agents. The detailed protocols for Suzuki-Miyaura and Sonogashira couplings provided herein serve as a practical guide for researchers and scientists to effectively utilize this key intermediate in the discovery and development of next-generation agrochemicals. As the demand for more effective and environmentally benign pesticides continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-(1,1-difluoroethyl)pyridine

Introduction: The Significance of the 2-(1,1-Difluoroethyl)pyridine Moiety in Drug Discovery

The introduction of fluorine-containing substituents into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 2-(1,1-difluoroethyl)pyridine motif, in particular, has garnered significant attention from researchers and drug development professionals. The gem-difluoroethyl group can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa, often leading to enhanced pharmacokinetic profiles and improved biological activity. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of carbon-carbon bonds, enabling the seamless integration of this valuable structural unit into diverse molecular architectures.[1][2] This document provides a comprehensive guide with detailed protocols for the successful Suzuki-Miyaura coupling of 5-Bromo-2-(1,1-difluoroethyl)pyridine with a variety of boronic acids and their derivatives.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle broadly consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step in the cycle.[1]

-

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[6]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Considerations for Coupling with this compound

The electronic properties of this compound, an electron-deficient heteroaryl halide, necessitate careful selection of reaction parameters to achieve high yields and minimize side reactions.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount for a successful coupling. While numerous catalyst systems have been developed, for electron-deficient substrates like the target molecule, ligands that are both electron-rich and sterically bulky often provide the best results.[7][8]

| Catalyst/Ligand System | Key Features & Rationale | Typical Loading (mol%) |

| Pd(PPh₃)₄ | A versatile and commonly used catalyst. Suitable for a range of couplings, though may require higher temperatures for challenging substrates.[9] | 2-5 |

| Pd(dppf)Cl₂ | Often provides excellent yields for heteroaryl couplings. The dppf ligand is known for its wide bite angle and electron-rich nature, which can stabilize the palladium center.[10][11] | 1-3 |

| Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) | A highly active catalyst system for challenging couplings, including those involving sterically hindered or electron-deficient partners.[12] | 0.5-2 |

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. It facilitates the transmetalation step by forming a more nucleophilic boronate species and can also influence the lifetime of the active catalyst.[1][6] For the coupling of this compound, a moderately strong inorganic base is generally recommended.

| Base | Solvent Compatibility | Notes |

| K₂CO₃ | Aqueous/organic mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) | A widely used, cost-effective, and reliable base for many Suzuki couplings.[13] |

| K₃PO₄ | Dioxane, Toluene, THF | A stronger base than carbonates, often effective for less reactive boronic acids or challenging substrates.[2][13] |

| Cs₂CO₃ | Dioxane, Toluene, DMF | A strong base that can be beneficial in difficult couplings, though it is more expensive. |

Solvent Systems

The choice of solvent influences the solubility of reactants and the reaction temperature. A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.[13]

| Solvent System | Typical Ratio (v/v) | Boiling Point (°C) |

| 1,4-Dioxane / H₂O | 4:1 to 10:1 | ~101 |

| Toluene / H₂O | 4:1 to 10:1 | ~85 (azeotrope) |

| DMF / H₂O | 4:1 to 10:1 | ~153 |

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Figure 2. Workflow for the general Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For high-throughput synthesis or to accelerate reaction times, microwave irradiation can be a powerful tool.

Step-by-Step Procedure:

-

In a microwave-safe reaction vial, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).

-

Add a suitable solvent such as 1,4-dioxane/water (5:1 v/v).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 120-150 °C for 10-30 minutes.

-

After cooling, work up and purify the product as described in Protocol 1.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | - Inefficient catalyst system- Insufficiently active boronic acid- Low reaction temperature | - Screen different palladium catalysts and ligands- Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃)- Increase the reaction temperature or use microwave heating |

| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature | - Use a less aqueous solvent system- Use a more stable boronic ester (e.g., pinacol ester)- Monitor the reaction closely and stop it once the starting material is consumed |

| Homocoupling of Boronic Acid | - Oxygen contamination | - Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere |

| Dehalogenation of Starting Material | - Certain catalyst/ligand combinations | - Screen alternative catalyst systems |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse array of 5-substituted-2-(1,1-difluoroethyl)pyridines. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity for a broad range of coupling partners. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in the fields of pharmaceutical research and drug development.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. mdpi.com [mdpi.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Buchwald-Hartwig amination of 5-Bromo-2-(1,1-difluoroethyl)pyridine

An Application Guide to the Synthesis of 5-Amino-2-(1,1-difluoroethyl)pyridine via Buchwald-Hartwig Amination

Abstract

The synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry, as this scaffold is present in a multitude of clinically relevant molecules. Specifically, pyridines bearing fluorinated substituents, such as the 2-(1,1-difluoroethyl) group, offer unique metabolic stability and lipophilicity, making them highly desirable motifs in drug discovery. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely replacing harsher classical methods.[1][2] This application note provides a detailed guide for the palladium-catalyzed amination of 5-Bromo-2-(1,1-difluoroethyl)pyridine. We delve into the mechanistic underpinnings of the reaction, offer guidance on parameter optimization for this electron-deficient substrate, and present a robust, step-by-step protocol for researchers in drug development and synthetic organic chemistry.

Mechanistic Rationale and Key Principles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of C-N bonds between an aryl or heteroaryl halide (or pseudohalide) and an amine.[3] The catalytic cycle, while nuanced based on the specific substrates and ligands, generally proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step.[6] For electron-deficient substrates like this compound, this step is generally facilitated, but the subsequent steps require careful catalyst selection. The use of bulky, electron-rich phosphine ligands is crucial as they stabilize the Pd(0) species and promote the oxidative addition step.[7][8]

-

Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so nucleophilic that it leads to side reactions.[9][10]

-

Reductive Elimination : This final step involves the formation of the desired C-N bond and the regeneration of the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[4] Sterically hindered ligands are known to accelerate this step.[11]

Below is a diagram illustrating the generally accepted catalytic cycle.

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Optimization of Reaction Parameters

The success of the amination on an electron-deficient substrate like this compound is highly dependent on the careful selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.

-

Palladium Precatalyst : While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are the most common and cost-effective.[4] Pre-formed palladium precatalysts, which incorporate the phosphine ligand, often offer higher activity and reproducibility.[12]

-

Phosphine Ligand : This is arguably the most critical variable. The electron-withdrawing nature of the difluoroethyl group and the pyridine ring necessitates the use of highly active, bulky, and electron-rich biaryl monophosphine ligands.[7] Ligands such as RuPhos, BrettPhos, and XPhos have demonstrated broad utility for challenging heteroaromatic substrates.[3][11][13] BrettPhos is particularly noted for its effectiveness in coupling primary amines.[3]

-

Base : Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[14] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, although they may require higher temperatures or longer reaction times.[4] Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful base often used with hindered substrates.[12]

-

Solvent : Anhydrous, non-polar aprotic solvents are standard. Toluene, 1,4-dioxane, and tert-butanol are frequently employed.[2][15] The choice of solvent can influence the solubility of the base and the catalytic intermediates, thereby affecting reaction rates.[9]

Table 1: Guideline for Screening Reaction Conditions

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Target Nucleophile |

| 1 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | Primary/Secondary Amines |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | Secondary Amines |

| 3 | BrettPhos Pd G4 (2) | BrettPhos (2) | LiHMDS (1.5) | t-BuOH | 100 | Primary Amines / Ammonia |

| 4 | Pd(OAc)₂ (2) | cataCXium® A (4) | Cs₂CO₃ (2.0) | Toluene | 110 | Anilines |

| 5 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu (1.5) | Dioxane | 100 | Hindered Secondary Amines |

This table provides starting points for optimization. Actual yields will vary based on the specific amine coupling partner.